molecular formula C7H17BrN2O2 B178737 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide CAS No. 106966-25-0

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide

Cat. No.: B178737
CAS No.: 106966-25-0
M. Wt: 241.13 g/mol
InChI Key: XOTJZTAARPYKNA-UHFFFAOYSA-M
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Description

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide is a chemical compound with a unique structure that includes a methoxy group, an oxopropyl group, and a trimethylhydrazinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide typically involves the reaction of 3-methoxy-3-oxopropyl bromide with 1,1,1-trimethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like potassium carbonate to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide involves its interaction with specific molecular targets and pathways. The methoxy and oxopropyl groups play a crucial role in its reactivity and interactions with other molecules. The trimethylhydrazinium moiety may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxy-3-oxopropyl)benzoic acid
  • Phosphonium, (3-methoxy-3-oxopropyl)triphenyl-, bromide

Uniqueness

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N2O2.BrH/c1-9(2,3)8-6-5-7(10)11-4;/h8H,5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTJZTAARPYKNA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546498
Record name 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide
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Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106966-25-0
Record name 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106966-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2,2-trimethylhydrazine)methyl-propionate bromide
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Record name 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide
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